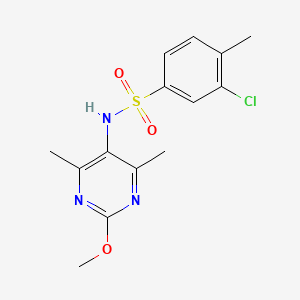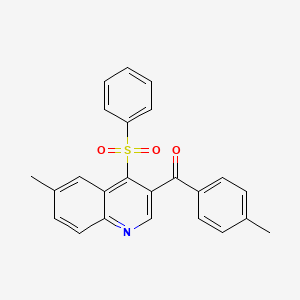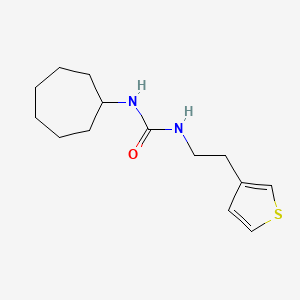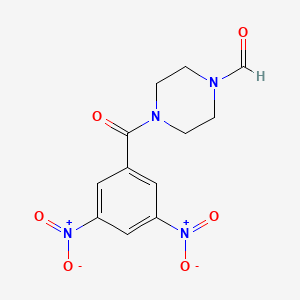
4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H12N4O6 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 3,5-dinitrobenzoyl group . The molecular weight is 308.247 Da .Scientific Research Applications
Synthesis and Biological Activity
Receptor Binding Affinities : Research has demonstrated the synthesis of piperazine derivatives through complex chemical reactions, aiming to explore their binding affinities towards specific receptors. For instance, compounds synthesized from piperazine carbaldehyde derivatives have shown potential as dopamine receptor ligands, indicating their utility in studying neurotransmitter systems (Li Guca, 2014).
Antibacterial Properties : The incorporation of dinitrobenzoyl and other substituents at the piperazine position has been found to enhance the antibacterial activity of certain compounds against a range of Gram-positive and selected Gram-negative bacteria. This suggests the role of such compounds in developing new antibiotics to combat resistant strains of bacteria (O. Phillips, Edet E Udo, M. Abdel‐Hamid, Reny Varghese, 2012).
Molecular Architecture and Supramolecular Structures
Crystal Structure and Docking Studies : The synthesis of novel quinolone carbaldehyde derivatives featuring the piperazine moiety has been detailed, with an emphasis on their crystal structure and molecular docking studies. These studies offer insights into the compounds' potential interactions with biological targets, underscoring the importance of structural analysis in drug design (N. Desai et al., 2017).
Hydrogen Bonding in Proton-Transfer Compounds : The study of hydrogen bonding within anhydrous proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 3,5-dinitrobenzoic acid, has revealed diverse supramolecular structures. These findings contribute to the understanding of molecular assembly processes and the design of materials with specific properties (Graham Smith, U. Wermuth, 2010).
Properties
IUPAC Name |
4-(3,5-dinitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O6/c17-8-13-1-3-14(4-2-13)12(18)9-5-10(15(19)20)7-11(6-9)16(21)22/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREANRQVQYXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

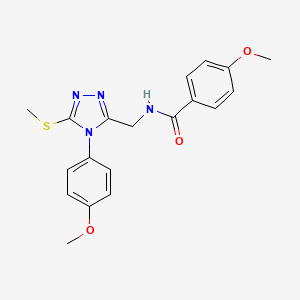
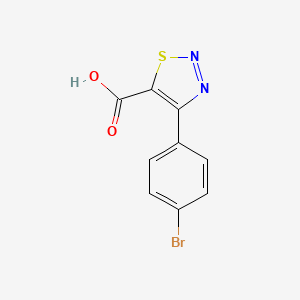

![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)
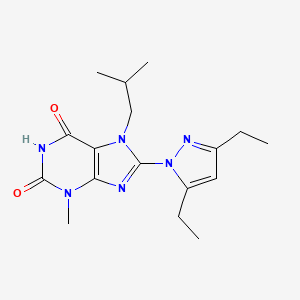
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)
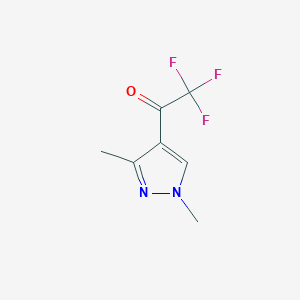
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)

